Cas no 2137829-62-8 (1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol)

1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol
- EN300-1115077
- 1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol
- 2137829-62-8
-
- インチ: 1S/C13H16N2O3S/c1-3-13(16)10-4-6-11(7-5-10)15-9-12(8-14-15)19(2,17)18/h4-9,13,16H,3H2,1-2H3
- InChIKey: LYVXUYVVDCRAHK-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=NN(C=1)C1C=CC(=CC=1)C(CC)O)(=O)=O
計算された属性
- せいみつぶんしりょう: 280.08816355g/mol
- どういたいしつりょう: 280.08816355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 385
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1115077-10.0g |
1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137829-62-8 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1115077-0.05g |
1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137829-62-8 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1115077-2.5g |
1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137829-62-8 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1115077-5.0g |
1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137829-62-8 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1115077-0.25g |
1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137829-62-8 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1115077-1.0g |
1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137829-62-8 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1115077-0.5g |
1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137829-62-8 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1115077-0.1g |
1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137829-62-8 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1115077-5g |
1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137829-62-8 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1115077-10g |
1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137829-62-8 | 95% | 10g |
$3622.0 | 2023-10-27 |
1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-olに関する追加情報
Chemical Profile of 1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol (CAS No. 2137829-62-8)
1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol is a sophisticated organic compound characterized by its intricate molecular architecture, which includes a phenyl ring linked to a propyl chain terminated with a hydroxyl group. The core structure incorporates a 4-methanesulfonyl-substituted 1H-pyrazole moiety, which is strategically positioned at the para position relative to the phenyl ring. This unique arrangement imparts distinct chemical and pharmacological properties, making it a subject of significant interest in the field of medicinal chemistry and drug discovery.
The compound’s molecular formula can be expressed as C₁₄H₁₃NO₄S, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of the methanesulfonyl group (–SO₂CH₃) enhances the compound’s polarity and reactivity, while the hydroxyl group (–OH) introduces potential hydrogen bonding capabilities. These features are particularly relevant in the design of bioactive molecules targeting specific biological pathways.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this scaffold in modulating enzyme activity and receptor binding. The 4-methanesulfonyl-1H-pyrazole moiety, in particular, has been identified as a key pharmacophore in several drug candidates under investigation for their anti-inflammatory and anticancer properties. Studies suggest that this group can interact with biological targets through dipole-dipole interactions and hydrogen bonding, thereby influencing the compound’s binding affinity and efficacy.
In vitro studies have demonstrated that derivatives of this compound exhibit promising activity against various enzymes implicated in inflammatory responses. The phenylpropan-1-ol backbone further contributes to its solubility and bioavailability, critical factors for drug development. The hydroxyl group at the terminal position allows for further derivatization, enabling chemists to fine-tune the compound’s pharmacokinetic profile.
The synthesis of 1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol involves multi-step organic reactions, including nucleophilic substitution, condensation reactions, and functional group transformations. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring suitability for preclinical and clinical investigations. The use of modern catalytic systems has also minimized byproduct formation, enhancing the efficiency of the synthetic route.
Current research in medicinal chemistry emphasizes the importance of hybrid scaffolds that combine multiple pharmacophoric elements to improve therapeutic outcomes. The structural features of 1-(4-methanesulfonylpyrazol-1-yl)benzene, a closely related precursor, have been extensively studied for their ability to modulate protein-protein interactions. By incorporating a propyl chain with a hydroxyl group at its terminus, 1-(4-methanesulfonylpyrazol-3-yl)-3-(propylphenol) (CAS No. 2137829-62-8) expands on these findings by introducing additional functional diversity.
The compound’s potential applications extend to the development of novel therapeutic agents targeting neurological disorders. Preliminary data suggest that analogs of this structure may interfere with aberrant signaling pathways associated with neurodegenerative diseases. The ability of the pyrazole scaffold to cross the blood-brain barrier has been particularly noted in preclinical models, offering hope for its use in treating central nervous system disorders.
Regulatory considerations play a crucial role in advancing such compounds through clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized materials meet stringent quality standards required for human testing. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the translation of laboratory findings into viable drug candidates.
The growing interest in structure-based drug design has led to innovative approaches leveraging artificial intelligence (AI) for virtual screening and lead optimization. Machine learning algorithms have been trained on large datasets containing bioactive molecules to predict binding affinities and metabolic stability. This high-throughput virtual screening methodology has identified several promising derivatives of (E)-4-(4-methylsulfonylpyrazolizin-3(2H)-ylidene)styrene, contributing to a more efficient discovery pipeline.
Economic factors also influence the commercial viability of such compounds. Raw material costs, synthetic complexity, and intellectual property considerations all contribute to determining whether a candidate progresses beyond early-stage research. However, investments in next-generation technologies may reduce production expenses over time through automation and continuous process improvement.
The environmental impact of chemical synthesis is another critical aspect being addressed through green chemistry principles. Researchers are exploring solvent-free reactions, biocatalysis using enzymes or microbial systems, and energy-efficient methodologies to minimize waste generation while maintaining high yields—ensuring sustainable practices align with global regulatory expectations.
2137829-62-8 (1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol) 関連製品
- 61613-20-5(N-Tosyl-2-iodoaniline)
- 954623-03-1(2-(4-chlorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylacetamide)
- 443776-90-7(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde)
- 2248381-59-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate)
- 1007464-33-6(methyl({1-(propan-2-yl)-1H-pyrazol-5-ylmethyl})amine)
- 38869-19-1(Lithium;pentanoate)
- 477870-69-2(Ethyl 2-(4-fluorophenyl)-1-indolizinecarboxylate)
- 760-30-5(2-sulfanylacetohydrazide)
- 5535-55-7(1-(ethenesulfonyl)-4-nitrobenzene)
- 900641-35-2(1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)-)




